molecular formula C9H12BrNOS B1343098 4-[(5-Bromothiophen-2-yl)methyl]morpholine CAS No. 364793-76-0

4-[(5-Bromothiophen-2-yl)methyl]morpholine

Cat. No. B1343098
M. Wt: 262.17 g/mol
InChI Key: XTTAOCHKCUOJFW-UHFFFAOYSA-N
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Description

The compound 4-[(5-Bromothiophen-2-yl)methyl]morpholine is a derivative of morpholine, which is a heterocyclic amine characterized by a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. Morpholine derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of substituted morpholines, such as 4-[(5-Bromothiophen-2-yl)methyl]morpholine, can involve a variety of synthetic routes. One approach includes a four-step synthesis from enantiomerically pure amino alcohols, with a key step being a Pd-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide . Other methods may involve cyclization reactions, condensation, and rearrangements to introduce the morpholine moiety into the desired molecular framework .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be elucidated using spectroscopic methods such as IR, NMR, and MS technologies . X-ray analysis can also be employed to determine the steric structure of these compounds, providing insights into their three-dimensional conformation and the relationship between structure and biological activity .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions, including nucleophilic aromatic substitution, which can be used to introduce additional functional groups or to modify the morpholine ring . The reactivity of these compounds can be influenced by the substituents on the morpholine ring and the presence of other reactive sites within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-[(5-Bromothiophen-2-yl)methyl]morpholine, such as solubility, can be critical for its application in pharmaceutical formulations or as an intermediate in chemical syntheses. For instance, solubility in different solvents can be a determining factor for the development of analytical methods for quantitative determination in various dosage forms . The physicochemical properties of morpholine derivatives can also influence their biological activities and their potential as therapeutic agents .

Scientific Research Applications

  • Synthesis and Characterization of Schiff Bases

    • Scientific Field : Organic Chemistry .
    • Application Summary : A series of new Schiff bases were synthesized by the condensation of 4-(5-bromothiophen-2-yl)-6-(4-methoxypheneyl) pyrimidin-2-amine with various aromatic aldehydes .
    • Methods of Application : The 4-(5-bromothiophen-2-yl)-6-(4-methoxyphenyl) pyrimidin-2-amine was prepared by refluxing 1-(5-bromothiophen-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one, guanidine hydrochloride and alkali in ethanol .
    • Results or Outcomes : All newly synthesized compounds were characterized by spectroscopic data .
  • Synthesis of Polymer Semiconductors

    • Scientific Field : Materials Science .
    • Application Summary : 4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole is a red monomer used for the synthesis of polymer semiconductors in the application of photovoltaic solar cell devices .
  • Synthesis of Sulfonyl Compounds

    • Scientific Field : Organic Chemistry .
    • Application Summary : 4-[(5-bromothiophen-2-yl)sulfonyl]morpholine is a compound that can be used in the synthesis of various sulfonyl compounds .
  • Proteomics Research

    • Scientific Field : Biochemistry .
    • Application Summary : 4-[(5-Bromothiophen-2-yl)methyl]morpholine is a specialty product used for proteomics research applications .
  • Synthesis of Sulfonyl Compounds

    • Scientific Field : Organic Chemistry .
    • Application Summary : 4-[(5-bromothiophen-2-yl)sulfonyl]morpholine is a compound that can be used in the synthesis of various sulfonyl compounds .
  • Proteomics Research

    • Scientific Field : Biochemistry .
    • Application Summary : 4-[(5-Bromothiophen-2-yl)methyl]morpholine is a specialty product used for proteomics research applications .

Safety And Hazards

“4-[(5-Bromothiophen-2-yl)methyl]morpholine” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-[(5-bromothiophen-2-yl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNOS/c10-9-2-1-8(13-9)7-11-3-5-12-6-4-11/h1-2H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTAOCHKCUOJFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619995
Record name 4-[(5-Bromothiophen-2-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Bromothiophen-2-yl)methyl]morpholine

CAS RN

364793-76-0
Record name 4-[(5-Bromothiophen-2-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Morpholine (0.96 g) was added portionwise to a solution of 2-bromothiophene carboxaldehyde (1.195 g) in tetrahydrofuran (50 ml). After stirring at room temperature for 5 minutes, sodium triacetoxyborohydride (3.18 g) was added and the mixture stirred at room temperature for a further 3 h. The mixture was added to saturated aqueous sodium bicarbonate (100 ml) and extracted twice with ethyl acetate. The combined extracts were evapourated to dryness. The product was purified by column chromatography eluting with ethyl acetate in hexane mixtures to give a yellow oil (2.414 g).
Quantity
0.96 g
Type
reactant
Reaction Step One
Name
2-bromothiophene carboxaldehyde
Quantity
1.195 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name

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